molecular formula C23H21N7S B10925711 3,6-dimethyl-4-{4-methyl-5-[(pyridin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazolo[3,4-b]pyridine

3,6-dimethyl-4-{4-methyl-5-[(pyridin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10925711
M. Wt: 427.5 g/mol
InChI Key: RTABCLXOERLSOL-UHFFFAOYSA-N
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Description

3,6-DIMETHYL-4-{4-METHYL-5-[(2-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE is a complex heterocyclic compound. This molecule features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including triazole and pyridine rings, enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIMETHYL-4-{4-METHYL-5-[(2-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Triazole Ring: This can be achieved through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyridylmethylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Hydrogenated derivatives of the triazole and pyridine rings.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound’s heterocyclic structure makes it a candidate for studying enzyme interactions and receptor binding. It can serve as a probe in biochemical assays to understand the mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests possible applications as

Properties

Molecular Formula

C23H21N7S

Molecular Weight

427.5 g/mol

IUPAC Name

3,6-dimethyl-4-[4-methyl-5-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazol-3-yl]-1-phenylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C23H21N7S/c1-15-13-19(20-16(2)28-30(22(20)25-15)18-10-5-4-6-11-18)21-26-27-23(29(21)3)31-14-17-9-7-8-12-24-17/h4-13H,14H2,1-3H3

InChI Key

RTABCLXOERLSOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C4=NN=C(N4C)SCC5=CC=CC=N5

Origin of Product

United States

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